Cas no 184174-81-0 (methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate)
![methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate structure](https://www.kuujia.com/scimg/cas/184174-81-0x500.png)
methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 4H-Cyclohepta[b]thiophene-3-carboxylicacid, 2-amino-5,6,7,8-tetrahydro-, methyl ester
- Methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta-[b]thiophene-3-carboxylate
- 2-amino-5,6,7,8-tetrahydro-4h-cyclohepta[b]thiophene-3-carboxylic acid methyl ester
- AC1MBTUC
- AC1Q42JG
- CTK6I8689
- IFLab1_005738
- MolPort-000-151-236
- Oprea1_647212
- BB_SC-0062
- IDI1_011141
- AKOS B000701
- AKOS MSC-0740
- ART-CHEM-BB B000701
- IFLAB-BB F1174-2930
- AK-968
- methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
- HMS1428E18
- CL-112648
- TQ0128
- 184174-81-0
- CCG-139552
- MFCD01114967
- 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b] thiophene-3-carboxylic acid methyl ester
- SCHEMBL10714412
- AK-968/11841049
- Z56989615
- AB00093659-01
- VS-02365
- 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylicacidmethylester
- EN300-09845
- F1174-2930
- AKOS000220128
- F1441-0056
- ZINC03865924
- STK346785
- ALBB-001609
- BBL010182
-
- MDL: MFCD01114967
- Inchi: InChI=1S/C11H15NO2S/c1-14-11(13)9-7-5-3-2-4-6-8(7)15-10(9)12/h2-6,12H2,1H3
- InChI Key: BDPLKEMLVDUYRR-UHFFFAOYSA-N
- SMILES: COC(=O)C1=C(N)SC2=C1CCCCC2
Computed Properties
- Exact Mass: 225.08245
- Monoisotopic Mass: 225.082
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.6A^2
- XLogP3: 3.4
Experimental Properties
- Melting Point: 95-96℃
- PSA: 52.32
methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM113663-1g |
methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
184174-81-0 | 95% | 1g |
$112 | 2023-02-17 | |
Chemenu | CM113663-10g |
methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
184174-81-0 | 95% | 10g |
$720 | 2021-08-06 | |
Life Chemicals | F1174-2930-25mg |
methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate |
184174-81-0 | 90%+ | 25mg |
$109.0 | 2023-07-06 | |
Chemenu | CM113663-5g |
methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
184174-81-0 | 95% | 5g |
$420 | 2021-08-06 | |
Chemenu | CM113663-5g |
methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
184174-81-0 | 95% | 5g |
$420 | 2022-09-29 | |
Chemenu | CM113663-10g |
methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
184174-81-0 | 95% | 10g |
$720 | 2022-09-29 | |
Life Chemicals | F1441-0056-5g |
methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate |
184174-81-0 | 95% | 5g |
$125.0 | 2023-09-07 | |
Fluorochem | 014027-1g |
2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]-thiophene-3-carboxylic acid methyl ester |
184174-81-0 | 95+% | 1g |
£67.00 | 2022-03-01 | |
Life Chemicals | F1174-2930-30mg |
methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate |
184174-81-0 | 90%+ | 30mg |
$119.0 | 2023-07-06 | |
Life Chemicals | F1174-2930-50mg |
methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate |
184174-81-0 | 90%+ | 50mg |
$160.0 | 2023-07-06 |
methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate Related Literature
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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2. Book reviews
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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6. Back matter
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
Additional information on methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
Methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate (CAS No. 184174-81-0): A Comprehensive Overview
Methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate, identified by its CAS number 184174-81-0, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiophene derivatives family, which is renowned for its diverse pharmacological properties and potential applications in drug development. The unique scaffold of this molecule, characterized by a cycloheptane ring fused with a thiophene moiety, makes it a promising candidate for further exploration in various therapeutic areas.
The chemical structure of methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate consists of a seven-membered aromatic ring system with an amino group at the 2-position and a carboxylate ester at the 3-position. This arrangement contributes to its distinct electronic and steric properties, which are crucial for its biological activity. The presence of both amino and carboxylate functional groups enhances its solubility in polar solvents and facilitates interactions with biological targets.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. Among these, thiophene derivatives have shown remarkable promise due to their ability to modulate various biological pathways. The compound methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate has been extensively studied for its potential role in treating neurological disorders, inflammatory conditions, and even certain types of cancer. Its unique structural features allow it to interact with multiple targets within the body, making it a versatile molecule for drug design.
One of the most compelling aspects of methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is its ability to inhibit the activity of specific enzymes that are implicated in various diseases. For instance, studies have demonstrated that this compound can effectively block the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are known to contribute to inflammation and pain. By inhibiting these enzymes, the compound exhibits anti-inflammatory properties that could be beneficial in the treatment of chronic inflammatory diseases.
Furthermore, research has indicated that methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate may have neuroprotective effects. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the aggregation of misfolded proteins and oxidative stress. The compound's ability to interfere with these pathological processes has led to investigations into its potential use as a therapeutic agent for these conditions. Preclinical studies have shown promising results in animal models, suggesting that this compound could slow down disease progression and improve cognitive function.
The synthesis of methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves a series of multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the formation of the cycloheptane-thiophene core through cyclization reactions. Subsequent functionalization steps introduce the amino group at the 2-position and the carboxylate ester at the 3-position. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels.
The pharmacokinetic properties of methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate are also an area of active investigation. Understanding how the compound is absorbed、distributed、metabolized,and excreted (ADME) is crucial for determining its bioavailability and potential side effects. Preliminary studies suggest that this compound exhibits moderate solubility in water and oil-based media,which could influence its absorption profile after oral administration. Additionally,the presence of multiple functional groups may lead to extensive metabolism in vivo,requiring further research to identify key metabolites and their biological significance.
In conclusion,methyl 2-amino-4H,5 H,6 H,7 H,8 H -cyclohept[a]thiophene -3 -carboxylate (CAS No.184174 -81 -0) represents a fascinating subject of study in pharmaceutical chemistry。 Its unique structure,potential biological activities,and synthetic challenges make it an attractive candidate for further development。 As research continues to uncover new therapeutic applications,this compound holds promise for contributing to advancements in medicine and improving patient outcomes worldwide。
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